molecular formula C19H17N3O4 B2491390 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1251710-34-5

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2491390
CAS No.: 1251710-34-5
M. Wt: 351.362
InChI Key: GXRZIZOZGDUSEU-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of isoquinoline, furan, and oxazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Ring: Starting from a suitable precursor, the isoquinoline ring can be synthesized through Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable diene and dienophile.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclodehydration reaction involving an α-hydroxy ketone and an amide.

    Coupling Reactions: The final step involves coupling the different ring systems together using amide bond formation reactions, such as using carbodiimide coupling reagents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to oxazolidine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may yield oxazolidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, heterocyclic compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of multiple ring systems allows for diverse interactions, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Known for their pharmacological activities, including anti-inflammatory and anticancer properties.

    Furan Derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.

    Oxazole Derivatives: Known for their antimicrobial and antifungal activities.

Uniqueness

The uniqueness of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide lies in its combination of three different heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to compounds containing only one or two of these rings.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12(23)22-7-6-13-4-5-15(9-14(13)11-22)20-19(24)16-10-18(26-21-16)17-3-2-8-25-17/h2-5,8-10H,6-7,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRZIZOZGDUSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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